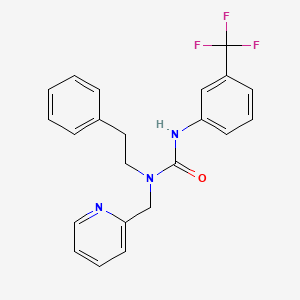

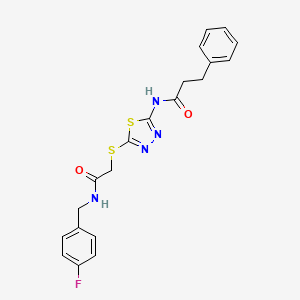

![molecular formula C19H18N4O3 B2836454 3-(3,4-diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1255785-78-4](/img/structure/B2836454.png)

3-(3,4-diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one . It’s part of a class of compounds that have been studied for their potential applications in various fields .

Synthesis Analysis

The synthesis of such compounds typically involves a [3 + 2] cyclization reaction by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents . A range of quinoxalinones and hypervalent iodine (III) reagents were tolerated well .Molecular Structure Analysis

The molecular structure of this compound involves an electron-deficient unit 2-(2-decyltetradecyl)-6,7-dimethyl-2H-[1,2,3]triazolo [4,5-g] quinoxaline (QTz) as the acceptor . This structure is part of a donor–acceptor (D–A) conjugated polymer .Chemical Reactions Analysis

The chemical reactions involving this compound are typically associated with the formation of an intramolecular charge transfer (ICT) state resulting from the electron cloud delocalization of the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) .Physical And Chemical Properties Analysis

The basic optical, electrochemical and semiconductor properties of the resulting compounds have been studied . They show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% .Aplicaciones Científicas De Investigación

Pharmacological Potential

Antihistaminic Activity

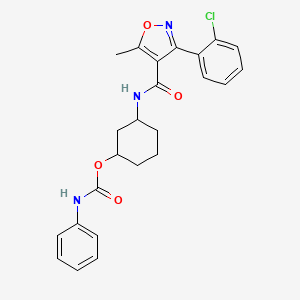

Compounds structurally related to triazoloquinazolinones have been investigated for their antihistaminic properties. For example, 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones showed significant in vivo H1-antihistaminic activity, with specific derivatives being more potent than the standard chlorpheniramine maleate, with negligible sedation effects (Alagarsamy et al., 2009).

Anticancer and Antimicrobial Activities

Research into triazoloquinazolinone derivatives, such as the synthesis of triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents, shows promise for anticancer applications. Specifically, some derivatives have demonstrated potent anticancer activity across various cancer cell lines, highlighting their potential for further development as anticancer therapeutics (Driowya et al., 2016).

Enzyme Inhibition

Compounds with the triazoloquinazolinone scaffold have also been explored for their enzyme inhibitory activities. For instance, studies involving molecular docking and inhibitory activity against SHP2 protein suggest these compounds may serve as leads for developing new therapeutic agents targeting specific proteins (Wu et al., 2022).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-(3,4-diethoxyphenyl)-1H-triazolo[1,5-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-3-25-15-10-9-12(11-16(15)26-4-2)17-18-20-19(24)13-7-5-6-8-14(13)23(18)22-21-17/h5-11,22H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHSGBDDPJAJMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NNN3C2=NC(=O)C4=CC=CC=C43)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide](/img/structure/B2836378.png)

![3-[(3-Methoxybenzyl)oxy]-2-methylquinoline](/img/structure/B2836379.png)

![4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2836380.png)

![4-oxo-8-phenyl-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2836381.png)

![N-(tert-butyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2836391.png)

![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-methoxybenzoate](/img/structure/B2836394.png)